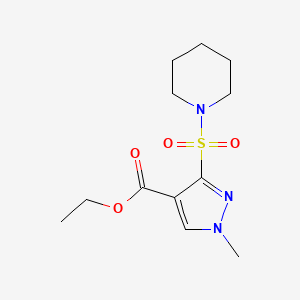

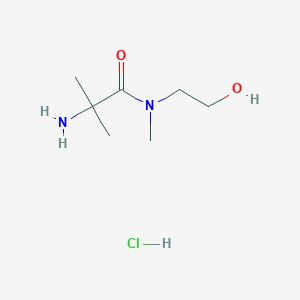

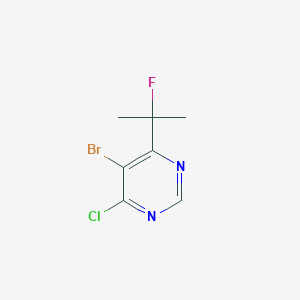

![molecular formula C9H7ClN2O2 B1455444 6-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate de méthyle CAS No. 1167055-86-8](/img/structure/B1455444.png)

6-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate de méthyle

Vue d'ensemble

Description

“Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound that has been used as a building block for developing drug-like candidates. It has displayed a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Synthesis Analysis

The synthesis of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” involves the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates . Another approach involves the Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” has been analyzed using spectroscopic and quantum chemical methods. The UV-Vis spectrum of the molecule was simulated in both gas and liquid phase (using ethanol as a solvent) by the time-dependent (TD)-DFT/B3LYP method associated with the polarizable continuum model (PCM) using cc-pVTZ basis set .Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate” have been analyzed using DFT/B3LYP method with basis set .Applications De Recherche Scientifique

Synthèse d'antagonistes du TRPV1

Ce composé est utilisé dans la synthèse de la 6-phénylnicotinamide substituée par du fluor, qui présente une puissance en tant qu'antagoniste du TRPV1 . Les antagonistes du TRPV1 sont prometteurs pour le traitement de diverses affections douloureuses, notamment la douleur neuropathique et l'hyperalgie induite par l'inflammation.

Développement de ligands du RXR

6-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate de méthyle: est un précurseur clé dans la synthèse des ligands du récepteur X des rétinoïdes (RXR) . Les ligands du RXR ont de nombreuses applications cliniques, notamment le traitement du cancer, des maladies de la peau et des maladies métaboliques en raison de leurs effets modulateurs sur l'expression des gènes.

Agents neuroprotecteurs

Les chercheurs ont développé de nouveaux dérivés triazole-pyrimidine en utilisant ce composé comme matière de départ. Ces dérivés ont été testés pour leurs propriétés neuroprotectrices et anti-neuro-inflammatoires, qui sont cruciales dans le traitement des maladies neurodégénératives .

Traitement des maladies auto-immunes

Des études ont identifié des agents potentiels pour le traitement des maladies auto-immunes parmi les amides d'acide 4,5,6,7-tétrahydropyrazolo[4,3-b]pyridine-6-carboxylique, qui sont synthétisés à partir de This compound . Ces composés sont étudiés pour leur potentiel thérapeutique dans diverses affections auto-immunes.

Inhibiteurs de la leucémie

Le composé a été utilisé dans des études qui ont révélé des inhibiteurs de la leucémie à cellules myéloïdes parmi les 1,2,3,4-tétrahydroquinoléines substituées en position 3 par un groupe carboxy . Cette application est importante dans la recherche de nouveaux agents chimiothérapeutiques capables de cibler des lignées cellulaires cancéreuses spécifiques.

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair mechanisms .

Cellular Effects

The effects of Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can impact the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular processes .

Metabolic Pathways

Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For example, it has been shown to influence the pathways involved in nucleotide synthesis and energy production .

Transport and Distribution

The transport and distribution of Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. This distribution can affect the compound’s efficacy and toxicity, as well as its ability to reach specific cellular compartments .

Subcellular Localization

Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance the compound’s interaction with target biomolecules and modulate its effects on cellular processes .

Propriétés

IUPAC Name |

methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHPSYGRGQSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CN2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217582 | |

| Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-86-8 | |

| Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

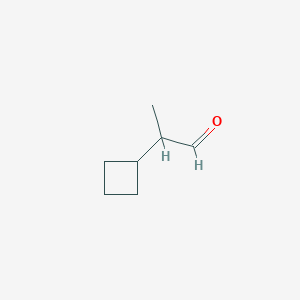

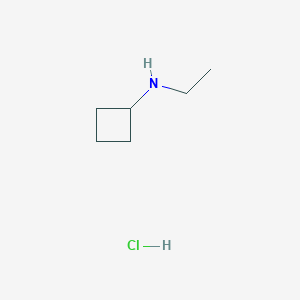

![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)

![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)